Cas no 2145252-73-7 ((3R)-3-(2,2-dimethylcyclopropyl)-3-formamidopropanoic acid)
(3R)-3-(2,2-dimethylcyclopropyl)-3-formamidopropanoic acid Chemical and Physical Properties
Names and Identifiers
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- (3R)-3-(2,2-dimethylcyclopropyl)-3-formamidopropanoic acid
- 2145252-73-7
- EN300-1288005
-
- Inchi: 1S/C9H15NO3/c1-9(2)4-6(9)7(10-5-11)3-8(12)13/h5-7H,3-4H2,1-2H3,(H,10,11)(H,12,13)/t6?,7-/m1/s1
- InChI Key: QRZZDWWGNZYRHK-COBSHVIPSA-N
- SMILES: OC(C[C@H](C1CC1(C)C)NC=O)=O
Computed Properties
- Exact Mass: 185.10519334g/mol
- Monoisotopic Mass: 185.10519334g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 225
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 66.4Ų
(3R)-3-(2,2-dimethylcyclopropyl)-3-formamidopropanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1288005-0.05g |
(3R)-3-(2,2-dimethylcyclopropyl)-3-formamidopropanoic acid |
2145252-73-7 | 0.05g |
$1261.0 | 2023-05-23 | ||
| Enamine | EN300-1288005-0.1g |
(3R)-3-(2,2-dimethylcyclopropyl)-3-formamidopropanoic acid |
2145252-73-7 | 0.1g |
$1320.0 | 2023-05-23 | ||
| Enamine | EN300-1288005-0.25g |
(3R)-3-(2,2-dimethylcyclopropyl)-3-formamidopropanoic acid |
2145252-73-7 | 0.25g |
$1381.0 | 2023-05-23 | ||
| Enamine | EN300-1288005-0.5g |
(3R)-3-(2,2-dimethylcyclopropyl)-3-formamidopropanoic acid |
2145252-73-7 | 0.5g |
$1440.0 | 2023-05-23 | ||
| Enamine | EN300-1288005-1.0g |
(3R)-3-(2,2-dimethylcyclopropyl)-3-formamidopropanoic acid |
2145252-73-7 | 1g |
$1500.0 | 2023-05-23 | ||
| Enamine | EN300-1288005-2.5g |
(3R)-3-(2,2-dimethylcyclopropyl)-3-formamidopropanoic acid |
2145252-73-7 | 2.5g |
$2940.0 | 2023-05-23 | ||
| Enamine | EN300-1288005-5.0g |
(3R)-3-(2,2-dimethylcyclopropyl)-3-formamidopropanoic acid |
2145252-73-7 | 5g |
$4349.0 | 2023-05-23 | ||
| Enamine | EN300-1288005-10.0g |
(3R)-3-(2,2-dimethylcyclopropyl)-3-formamidopropanoic acid |
2145252-73-7 | 10g |
$6450.0 | 2023-05-23 | ||
| Enamine | EN300-1288005-50mg |
(3R)-3-(2,2-dimethylcyclopropyl)-3-formamidopropanoic acid |
2145252-73-7 | 50mg |
$1008.0 | 2023-10-01 | ||
| Enamine | EN300-1288005-100mg |
(3R)-3-(2,2-dimethylcyclopropyl)-3-formamidopropanoic acid |
2145252-73-7 | 100mg |
$1056.0 | 2023-10-01 |
(3R)-3-(2,2-dimethylcyclopropyl)-3-formamidopropanoic acid Related Literature
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Xinyi Liu,Huan Chen,Jing Lin,Yi Li,Liangqia Guo Chem. Commun., 2019,55, 2972-2975
Additional information on (3R)-3-(2,2-dimethylcyclopropyl)-3-formamidopropanoic acid
Compound CAS No. 2145252-73-7: (3R)-3-(2,2-Dimethylcyclopropyl)-3-Formamidopropanoic Acid
The compound with CAS No. 2145252-73-7, known as (3R)-3-(2,2-Dimethylcyclopropyl)-3-Formamidopropanoic Acid, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique stereochemistry and functional groups, which make it a promising candidate for various applications in drug discovery and advanced material synthesis.
Recent studies have highlighted the potential of (3R)-3-(2,2-Dimethylcyclopropyl)-3-Formamidopropanoic Acid as a building block for constructing bioactive molecules. Its cyclopropane ring structure provides exceptional stability and rigidity, which are critical for maintaining the integrity of complex molecular frameworks. Additionally, the formamide group within its structure contributes to hydrogen bonding capabilities, enhancing its solubility and bioavailability in aqueous environments.
One of the most groundbreaking applications of this compound is in the development of targeted drug delivery systems. Researchers have successfully utilized its stereochemical properties to design molecules that can selectively bind to specific receptors, thereby improving therapeutic efficacy while minimizing off-target effects. This advancement has significant implications for the treatment of diseases such as cancer, where precise targeting is essential for reducing adverse side effects.
Moreover, the propanoic acid moiety in (3R)-3-(2,2-Dimethylcyclopropyl)-3-Formamidopropanoic Acid has been shown to play a crucial role in modulating the compound's pharmacokinetic properties. Studies have demonstrated that this functional group enhances metabolic stability, allowing the compound to remain active in biological systems for extended periods. This characteristic makes it an ideal candidate for developing long-acting therapeutics.
In terms of synthesis, the preparation of (3R)-3-(2,2-Dimethylcyclopropyl)-3-Formamidopropanoic Acid involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The use of enantioselective catalysts has enabled researchers to achieve high optical purity, which is essential for ensuring consistent biological activity. This synthesis pathway has been optimized to minimize waste and improve yield, aligning with current sustainability goals in chemical manufacturing.
Another area where this compound has shown promise is in biomaterials science. Its unique combination of rigidity and flexibility makes it an excellent candidate for designing advanced polymers and coatings with tailored mechanical properties. For instance, researchers have explored its use in creating biocompatible materials for medical implants, where its ability to resist degradation under physiological conditions is highly advantageous.
The stereochemistry of (3R)-3-(2,2-Dimethylcyclopropyl)-3-Formamidopropanoic Acid also plays a pivotal role in its interactions with biological systems. The R configuration at the chiral center ensures proper alignment with target molecules, facilitating specific binding events. This property has been leveraged in the design of enantioselective catalysts and sensors for detecting specific analytes in complex biological matrices.
Furthermore, recent advancements in computational chemistry have provided deeper insights into the electronic properties of this compound. Quantum mechanical calculations have revealed that the formamide group contributes significantly to its electronic conjugation, which influences both its reactivity and stability. These findings have opened new avenues for optimizing its use in electronic materials and optoelectronic devices.
In conclusion, (3R)-3-(2,2-Dimethylcyclopropyl)-3-Formamidopropanoic Acid (CAS No. 2145252-73-7) stands out as a versatile and innovative molecule with wide-ranging applications across multiple disciplines. Its unique structural features and functional groups make it a valuable asset in both academic research and industrial development. As ongoing studies continue to uncover new potential uses for this compound, it is poised to play an increasingly important role in shaping the future of science and technology.
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